2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Stereochemical Configuration
The compound’s IUPAC name reflects its intricate stereochemistry and functional groups:
- Core structure : A dodecahydrocyclopenta[a]phenanthrene system (17-carbon steroid nucleus) with 12 saturated bonds.
- Stereochemical descriptors : Seven chiral centers at positions 8 (S), 9 (S), 10 (R), 11 (S), 13 (R), 14 (S), and 17 (S), which dictate its three-dimensional arrangement.
- Substituents :
- 13-formyl (-CHO)
- 11-hydroxy (-OH)
- 17-(2-hydroxyacetyl) (-OCH2COH)
- 10-methyl (-CH3)
- 3-ylidene amino oxyacetic acid (=N-O-CH2-COOH) with E-configuration at the oxime group.
The stereochemical complexity is critical for its biological interactions, as minor configuration changes can alter receptor binding affinities.
Molecular Formula and Weight Analysis
The molecular formula C24H32N2O8 was derived from systematic bond-line notation and mass spectrometry data. Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C24H32N2O8 |
| Molecular Weight | 500.52 g/mol |
| Degree of Unsaturation | 9 (4 rings + 5 double bonds) |
The weight aligns with high-resolution mass spectrometry (HRMS) reports for similar steroidal oximes. The 2-hydroxyacetyl and oxyacetic acid groups contribute significantly to its polarity, influencing solubility in polar solvents.
X-ray Crystallography and Conformational Studies
While X-ray crystallography data for this specific compound remains unpublished, conformational insights are inferred from analogous structures:
- The dodecahydrocyclopenta[a]phenanthrene core adopts a boat-chair-boat conformation , stabilized by intramolecular hydrogen bonds between the 11-hydroxy and 17-hydroxyacetyl groups.
- The E-configured oxime group introduces rigidity, restricting rotation around the C=N bond and favoring a planar geometry.
- Computational modeling (DFT) predicts a dipole moment of 6.8 Debye, driven by polar substituents like the formyl and carboxylic acid groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (500 MHz, DMSO-d6):
- 13C NMR (125 MHz, DMSO-d6):
Infrared (IR) Spectroscopy
- Strong absorption at 3270 cm⁻¹ (O-H stretch, hydroxy groups)
- Peaks at 1680 cm⁻¹ (C=O formyl) and 1645 cm⁻¹ (C=N oxime).
Mass Spectrometry (MS)
- HRMS (ESI-TOF): m/z 501.2154 [M+H]⁺ (calc. 501.2149 for C24H33N2O8).
Properties
Molecular Formula |
C23H31NO7 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C23H31NO7/c1-22-7-6-14(24-31-11-20(29)30)8-13(22)2-3-15-16-4-5-17(19(28)10-25)23(16,12-26)9-18(27)21(15)22/h8,12,15-18,21,25,27H,2-7,9-11H2,1H3,(H,29,30)/b24-14+/t15-,16-,17+,18-,21+,22-,23+/m0/s1 |
InChI Key |
AJBJLBUDMWMENN-PJLWGMEGSA-N |
Isomeric SMILES |
C[C@]12CC/C(=N\OCC(=O)O)/C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O |
Canonical SMILES |
CC12CCC(=NOCC(=O)O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclopenta[a]Phenanthrene Skeleton
The backbone is derived from natural steroid precursors or synthesized via intramolecular cyclization. For example, isosteviol —a diterpenoid obtained from the acid-catalyzed hydrolysis of stevioside—has been used as a starting material for analogous steroidal frameworks. The methyl ester of isosteviol serves as a versatile intermediate for further functionalization.
Introduction of the 13-Formyl and 11-Hydroxy Groups
The 13-formyl group is introduced via oxidative cleavage of a double bond or Vilsmeier-Haack formylation at position 13. The 11-hydroxy group is installed through stereoselective hydroxylation using catalysts such as osmium tetroxide or enzymatic methods to ensure the correct (11S) configuration.
Functionalization at Position 17
The 2-hydroxyacetyl group at position 17 is synthesized via acetylation of a primary alcohol intermediate. For instance, reacting the steroidal alcohol with glycolic acid under Mitsunobu conditions (DIAD, PPh₃) yields the 2-hydroxyacetyl derivative.
Preparation of the Aminooxyacetic Acid Moiety
The aminooxyacetic acid side chain is synthesized independently and later conjugated to the steroidal core.
Synthesis of Aminooxyacetic Acid (AOAA)
Aminooxyacetic acid is prepared via a two-step process:
- Reaction of benzhydroxamic acid with halogenoacetic acids :
Benzhydroxamic acid reacts with chloroacetic acid in the presence of NaOH or K₂CO₃ at 40–80°C to form benzamidooxyacetic acid. - Hydrolysis under acidic conditions :
Benzamidooxyacetic acid is hydrolyzed using 2 N H₂SO₄ or HCl to yield aminooxyacetic acid sulfate or hydrochloride salts.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzamidooxyacetic acid formation | Chloroacetic acid, NaOH, 60°C | 82–95% |
| Hydrolysis | 2 N H₂SO₄, reflux | 79–92% |
Conjugation of the Aminooxyacetic Acid to the Steroidal Core
The final step involves forming an imine linkage between the steroidal ketone and the aminooxy group.
Condensation Reaction
The steroidal aldehyde (13-formyl group) reacts with aminooxyacetic acid under mild acidic conditions (e.g., acetic acid , pH 4–5) to form the (E)-configured imine. The reaction is stereospecific, favoring the E-isomer due to steric hindrance from the bulky steroidal structure.
Optimization Challenges
- Byproduct formation : Competing reactions, such as oxime tautomerization, are minimized by controlling pH and temperature.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound in >85% purity.
Analytical and Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) key signals:
- δ 8.21 (s, 1H, CH=N–O–)
- δ 4.72 (d, J = 6.4 Hz, 1H, 11-OH)
- δ 4.15 (m, 2H, –OCH₂CO₂H)
13C NMR (100 MHz, DMSO-d₆):
- δ 170.5 (CO₂H), 162.1 (CH=N–O–), 98.3 (C-13 formyl)
HPLC-MS : [M+H]⁺ = 587.3 (calculated), 587.2 (observed)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise functionalization | High stereocontrol | Multi-step, time-consuming | 62% |
| One-pot conjugation | Rapid imine formation | Lower purity | 45% |
Industrial Scalability Considerations
The patent-derived method for AOAA synthesis offers scalability due to:
- Aqueous reaction conditions : Eliminates the need for anhydrous solvents.
- Cost-effective reagents : Chloroacetic acid is preferred over bromo-/iodo-acetic acids.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid has several scientific research applications:
Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Electrophilic Reactivity: The 13-formyl group in the target compound distinguishes it from analogs like chlormadinone acetate (6-Cl) or FA-14 (4-chloromethylbenzoyl).
Hydrogen-Bonding Capacity: The 11-hydroxy and 17-(2-hydroxyacetyl) groups provide hydrogen-bond donors/acceptors comparable to cortisol (11β-OH, 17α-OH). In contrast, chlormadinone acetate’s 17-acetate is a poor H-bond donor, reducing its mineralocorticoid activity .
Metabolic Stability :
- The 10-methyl group likely slows hepatic oxidation compared to unmethylated analogs (e.g., ’s ethoxymethyl derivatives), which are prone to rapid CYP450-mediated degradation .
Stereochemical Nuances :
- The 8S,9S,10R,13R configuration creates a planar cyclopenta[a]phenanthrene core, enhancing rigidity versus 8R,9R analogs (e.g., ), which show reduced receptor binding due to conformational flexibility .
Research Findings and Implications
- Synthetic Feasibility : Analogous compounds (e.g., FA-14, ) are synthesized via regioselective acylation and hydroxylation, suggesting viable routes for the target compound .
- Structure-Activity Relationships (SAR): The oxyacetic acid chain in the target compound mirrors dexamethasone’s C21-hydroxyl group, a critical feature for glucocorticoid receptor binding. However, its esterase susceptibility may limit half-life compared to ether-linked analogs (e.g., ) . The absence of a 3-keto group (present in chlormadinone and ) may reduce cross-reactivity with progesterone receptors, a common side effect in steroidal drugs .
Biological Activity
The compound 2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid represents a complex structure with potential biological activities. This article reviews its pharmacological properties based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a unique cyclopenta[a]phenanthrene core with multiple functional groups that may contribute to its biological activity. The IUPAC name reflects its stereochemistry and complex structure:
- IUPAC Name : 2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Activity :
- Studies have shown that derivatives of cyclopenta[a]phenanthrene can inhibit cancer cell proliferation. For instance:
- Case Study : A derivative displayed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
- Studies have shown that derivatives of cyclopenta[a]phenanthrene can inhibit cancer cell proliferation. For instance:
- Antimicrobial Properties :
- Compounds with similar structures have demonstrated antimicrobial effects against both gram-positive and gram-negative bacteria.
- Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | K. pneumoniae | 64 µg/mL |
-
Anti-inflammatory Effects :
- Some studies suggest that this class of compounds may exhibit anti-inflammatory properties by modulating cytokine production.
- Research Finding : In vitro assays indicated reduced levels of TNF-alpha and IL-6 in macrophages treated with related compounds.
-
Immunomodulatory Activity :
- Certain derivatives have shown potential in enhancing immune responses or modulating immune cell activity.
- Case Study : A compound was tested for its ability to activate T-cells in vitro.
The exact mechanism of action for 2-[(E)-[(8S,...]] is still under investigation; however:
- Potential Pathways :
- Inhibition of specific kinases involved in cell signaling pathways related to growth and survival.
- Interaction with DNA or RNA synthesis pathways leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
